1,3-Bis(dimethylphosphino)propane
Description
1,3-Bis(dimethylphosphino)propane (dmpp) is an organophosphorus compound with the molecular formula C₇H₁₈P₂ (derived from substituent analysis). It features two dimethylphosphino groups connected by a three-carbon propane backbone. As a bidentate ligand, dmpp is notable for its electron-donating methyl substituents and compact structure, which facilitate coordination with transition metals. Applications include catalysis and materials science, particularly in modifying electronic properties of carbon nanomaterials like single-walled carbon nanotubes (SWCNTs) .
Properties
CAS No. |
39564-18-6 |
|---|---|
Molecular Formula |
C7H18P2 |
Molecular Weight |
164.17 g/mol |
IUPAC Name |
3-dimethylphosphanylpropyl(dimethyl)phosphane |
InChI |
InChI=1S/C7H18P2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3 |
InChI Key |
GZDVNUHKYJNVNT-UHFFFAOYSA-N |
SMILES |
CP(C)CCCP(C)C |
Canonical SMILES |
CP(C)CCCP(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares dmpp with structurally analogous organophosphorus ligands, emphasizing substituent effects, chain length, and functional performance:
| Compound | Substituents | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 1,3-Bis(dimethylphosphino)propane (dmpp) | Methyl (-CH₃) | C₇H₁₈P₂ | ~176.18 | High electron density; compact structure; moderate steric hindrance. |
| 1,3-Bis(dicyclohexylphosphino)propane (dcpp) | Cyclohexyl (C₆H₁₁) | C₂₇H₄₈P₂ | ~434.60 | Enhanced steric bulk; slower ligand substitution kinetics. |
| 1,3-Bis(diphenylphosphino)propane (dpp) | Phenyl (C₆H₅) | C₂₇H₂₆P₂ | 412.44 | Strong π-accepting ability; widely used in Pd-mediated cross-coupling reactions. |
| 1,6-Bis(diphenylphosphino)hexane (dpph) | Phenyl (C₆H₅) | C₃₀H₃₂P₂ | ~466.50 | Extended chain length improves flexibility; optimal SWCNT doping efficiency. |
| 1,3-Bis(di-tert-butylphosphino)propane | tert-Butyl (C(CH₃)₃) | C₁₉H₄₂P₂ | 332.49 | Extreme steric bulk; stabilizes low-coordinate metal centers. |
Key Findings :
Electronic Effects: dmpp’s methyl groups are weaker π-acceptors but stronger σ-donors than phenyl groups in dpp, making dmpp less effective in stabilizing electron-deficient metal centers . dpph’s longer backbone allows for better alignment with SWCNT surfaces, enhancing electrical conductivity (4× improvement) and Seebeck coefficient (467 µW/m·K² vs. 60.27 µW/m·K² for dmpp) .
Steric Effects :
- Bulky substituents (e.g., dcpp , di-tert-butyl ) hinder metal-ligand bond formation but improve thermal stability in catalysts .
- dmpp ’s smaller size enables faster ligand exchange in catalytic cycles compared to dpp .
Applications :
- dpp dominates in palladium complexes (e.g., [Pd(dpp)(dithiolate)]·CH₃CN) due to its balance of electronic and steric properties .
- dmpp is preferred in SWCNT doping for initial screening due to its simplicity and cost-effectiveness .
Research Implications
- Materials Science : Chain length and substituent polarity critically influence SWCNT doping efficiency. dpph outperforms dmpp in power factor enhancement, suggesting longer backbones optimize charge transfer .
- Catalysis : Phenyl-substituted ligands (dpp , dpph ) are superior in stabilizing reactive intermediates, while alkyl-substituted variants (dmpp , dcpp ) favor rapid ligand dynamics .
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